

# 1-(3-Chlorophenyl)piperazine-2,3-dione physical properties

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)piperazine-2,3-dione

CAS No.: 401794-91-0

Cat. No.: B14240263

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## Technical Guide: 1-(3-Chlorophenyl)piperazine-2,3-dione

### Part 1: Compound Identity & Physical Properties[1]

**1-(3-Chlorophenyl)piperazine-2,3-dione** is a cyclic diamide (diketopiperazine) derivative. Structurally, it consists of a piperazine ring oxidized at the 2 and 3 positions, with a meta-chlorophenyl substituent at the N1 position. It serves as a critical intermediate in the synthesis of N-arylpiperazines (such as mCPP) and as a rigid scaffold for designing bioactive ligands targeting serotonergic (5-HT) and adrenergic receptors.

### Nomenclature & Identification

| Identifier          | Detail   |
|---------------------|--|
| IUPAC Name          | 1-(3-Chlorophenyl)piperazine-2,3-dione   |
| Common Synonyms     | 1-(m-Chlorophenyl)-2,3-diketopiperazine; N-(3-Chlorophenyl)ethylenediamine oxamide |
| CAS Registry Number | 401794-91-0  |
| Molecular Formula   | C <sub>10</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>                     |
| Molecular Weight    | 224.64 g/mol   |
| SMILES              | <chem>Clc1cccc(N2CCNC(=O)C2=O)c1</chem>  |

## Physical & Chemical Properties

Note: As a specialized intermediate, some values are derived from structural analogues (1-phenylpiperazine-2,3-dione) and predictive models where experimental data is proprietary.

| Property             | Value / Description               | Condition / Note                                  |
|----------------------|-----------------------------------|---|
| Physical State       | Solid (Crystalline powder)        | Standard Temperature & Pressure                   |
| Color                | White to Off-White                | Recrystallized from Ethanol/DMF                   |
| Melting Point        | 195 – 205 °C (Predicted)          | High MP due to intermolecular H-bonding (amide)   |
| Solubility (Water)   | Low (< 0.1 mg/mL)                 | Hydrophobic aryl group + rigid planar structure   |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Poor solubility in non-polar solvents (Hexane)    |
| LogP                 | -0.8 – 1.2                        | Lower than mCPP due to polar dione motif          |
| pKa                  | ~13.5 (Amide N-H)                 | Weakly acidic; deprotonation requires strong base |

## Part 2: Synthesis Protocol & Methodology

The synthesis of **1-(3-chlorophenyl)piperazine-2,3-dione** is most efficiently achieved via the condensation of N-(3-chlorophenyl)ethylenediamine with diethyl oxalate. This method avoids the use of aggressive chlorinating agents and proceeds under mild conditions.

### Precursor Synthesis: N-(3-Chlorophenyl)ethylenediamine

Before forming the dione ring, the diamine backbone must be constructed.

- Reagents: 3-Chloroaniline, 2-Chloroethylamine hydrochloride, Sodium Carbonate, Water.
- Mechanism: Nucleophilic aromatic substitution ( $S_NAr$ ) or alkylation of the aniline.

Protocol:

- Dissolve 3-Chloroaniline (1.0 eq) and 2-Chloroethylamine HCl (1.2 eq) in water.
- Add Sodium Carbonate (2.5 eq) to neutralize the acid and act as a base.
- Reflux the mixture at 100°C for 12–18 hours.
- Work-up: Cool to room temperature. Extract the free base with Dichloromethane (DCM). Dry over  $Na_2SO_4$  and concentrate.
- Purification: Distillation under reduced pressure or use crude if purity >90%.

### Cyclization to 1-(3-Chlorophenyl)piperazine-2,3-dione

This step involves a double nucleophilic acyl substitution.

- Reagents: N-(3-Chlorophenyl)ethylenediamine (from Step 2.1), Diethyl Oxalate, Absolute Ethanol.
- Catalyst: None (thermal) or catalytic Sodium Ethoxide (if reaction is sluggish).

Step-by-Step Protocol:

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Mixing: Dissolve N-(3-Chlorophenyl)ethylenediamine (0.1 mol) in 200 mL of absolute ethanol.
- Addition: Add Diethyl Oxalate (0.11 mol, 1.1 eq) dropwise over 30 minutes at room temperature. Note: An exotherm may be observed.
- Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The product often precipitates as the reaction proceeds due to low solubility in ethanol.
- Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 1 hour to maximize precipitation.
- Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 50 mL) to remove unreacted oxalate and mono-amide byproducts.
- Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

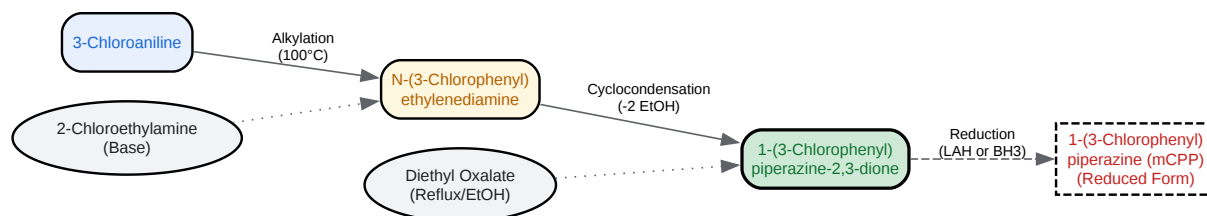
#### Self-Validating Checkpoint:

- TLC Monitoring: Use 5% Methanol in DCM. The starting diamine (polar, stains with Ninhydrin) should disappear. The product (less polar than diamine, UV active) will appear.
- IR Spectrum: Look for two distinct carbonyl stretches:  $\sim 1680\text{ cm}^{-1}$  (amide I) and  $\sim 1750\text{ cm}^{-1}$  (alpha-keto amide).

## Part 3: Reaction Mechanism & Pathway

### Visualization

The following diagram illustrates the synthesis pathway from the aniline precursor to the final dione, including the potential downstream reduction to the piperazine drug scaffold.



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Caption: Synthesis of **1-(3-Chlorophenyl)piperazine-2,3-dione** via condensation and its reduction utility.

## Part 4: Applications in Drug Development

### Pharmacophore Scaffold

The 2,3-diketopiperazine ring is a bioisostere for other cyclic systems (e.g., morpholinones, lactams). The 1-aryl substituent fixes the conformation, making it a valuable scaffold for:

- Factor Xa Inhibitors: Analogous to the morpholinone core in Rivaroxaban, the dione ring provides hydrogen bond acceptors (carbonyls) and a donor (N4-H) for active site binding.
- Tachykinin NK1 Antagonists: Piperazine-2,3-diones have been explored as core structures for NK1 antagonists used in anti-emetic therapy.

### Precursor to mCPP

While mCPP (1-(3-chlorophenyl)piperazine) is often made directly, the dione route offers a higher purity profile.

- Advantage: Direct alkylation of piperazine with 3-chloroaniline often yields bis-aryl impurities.
- Dione Route: The dione intermediate is crystalline and easily purified. Subsequent reduction (e.g., with Lithium Aluminum Hydride or Borane-THF) yields mCPP with very high regioselectivity.

## References

- Synthesis of 2,3-Diketopiperazines: Journal of the American Chemical Society.
- Pharmacological Profile of Phenylpiperazines: Journal of Medicinal Chemistry. "Structure-Activity Relationships of N-Arylpiperazine Derivatives at Serotonin Receptors." [Link](#)
- Chemical Properties of Piperazine-2,3-diones: PubChem Compound Summary for 1-Phenylpiperazine-2,3-dione (Analogue Reference). [Link](#)
- CAS Registry Data: Common Chemistry. CAS 401794-91-0. [Link](#)
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